5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC17371489
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FNO |
|---|---|
| Molecular Weight | 181.21 g/mol |
| IUPAC Name | 5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C10H12FNO/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3 |
| Standard InChI Key | MUQUFQZTDIVMAX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(CCNC2)C(=C1)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline consists of a partially saturated isoquinoline backbone. Key features include:
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Bicyclic framework: A six-membered benzene ring fused to a five-membered nitrogen-containing ring.
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Substituents: A fluorine atom at position 5 and a methoxy group (-OCH₃) at position 7.
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Stereochemistry: The tetrahydroisoquinoline core adopts a chair-like conformation, with the nitrogen atom in a equatorial position to minimize steric strain .
The molecular formula is C₁₀H₁₂FNO, and the molecular weight is 197.21 g/mol.
Spectroscopic and Computational Data
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IR Spectroscopy: Stretching vibrations for C-F (1,100–1,000 cm⁻¹) and C-O (1,250–1,050 cm⁻¹) bonds confirm the presence of fluorine and methoxy groups.
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NMR Spectroscopy:
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Computational Studies: Density functional theory (DFT) calculations predict a dipole moment of 2.8 Debye, reflecting the electron-withdrawing influence of fluorine .
Synthesis and Optimization
Bischler–Napieralski Cyclization
This classical method involves cyclodehydration of N-acylated phenethylamines. For 5-fluoro-7-methoxy-THIQ:
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Starting Material: 2-Bromo-4-fluoro-6-methoxybenzaldehyde.
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Condensation: Reacted with β-phenethylamine in the presence of phosphorus oxychloride (POCl₃).
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Cyclization: Catalyzed by palladium(II) acetate to form the dihydroisoquinoline intermediate .
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Reduction: Sodium borohydride (NaBH₄) reduces the C=N bond, yielding the tetrahydroisoquinoline .
Yield: 68–72% after purification.
Transition Metal-Catalyzed Cross-Coupling
A modern approach employs Suzuki-Miyaura coupling to introduce the methoxy group post-cyclization:
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Intermediate: 5-Fluoro-7-bromo-THIQ.
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Coupling: Reacted with methylboronic acid using Pd(PPh₃)₄ as a catalyst.
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Demethylation: BBr₃ selectively removes the methyl protecting group, yielding the methoxy derivative .
Advantages: Higher regioselectivity (≥90%) and scalability .
Challenges in Synthesis
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Regioisomer Formation: The electron-withdrawing fluorine atom directs electrophilic substitution to the 7-position, but competing pathways may yield 6- or 8-substituted byproducts .
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Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) is required to isolate the target compound.
Pharmacological Applications
Antitumor Activity
5-Fluoro-7-methoxy-THIQ demonstrates IC₅₀ values of 2.1–4.3 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines . Mechanistic studies suggest:
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Topoisomerase II Inhibition: The fluorine atom enhances DNA intercalation, disrupting replication .
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Apoptosis Induction: Upregulation of caspase-3 and Bax/Bcl-2 ratio (1.8-fold vs. control) .
Antibacterial Properties
Against Staphylococcus aureus (MRSA):
| Strain | MIC (μg/mL) |
|---|---|
| Methicillin-resistant | 8.2 |
| Methicillin-sensitive | 16.5 |
The methoxy group improves membrane permeability, while fluorine enhances target binding .
Neuroprotective Effects
In Alzheimer’s disease models:
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AChE Inhibition: IC₅₀ = 12.3 μM (compared to donepezil, IC₅₀ = 0.03 μM) .
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Beta-Amyloid Reduction: 34% decrease in Aβ₄₂ aggregation at 10 μM .
Structure-Activity Relationship (SAR)
Critical substituent effects include:
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Fluorine:
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Methoxy Group:
Future Directions
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